2-[1-(2-Fluoropyridine-4-carbonyl)piperidin-4-yl]-1,3-benzoxazole
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Overview
Description
2-[1-(2-Fluoropyridine-4-carbonyl)piperidin-4-yl]-1,3-benzoxazole is a complex organic compound that features a benzoxazole ring fused with a piperidine and fluoropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-Fluoropyridine-4-carbonyl)piperidin-4-yl]-1,3-benzoxazole typically involves multiple steps, starting with the preparation of the individual components, followed by their assembly into the final product. One common approach involves the following steps:
Synthesis of 2-Fluoropyridine-4-carbonyl chloride: This can be achieved by reacting 2-fluoropyridine with thionyl chloride under reflux conditions.
Preparation of Piperidin-4-ylamine: Piperidine is reacted with ammonia or an amine source to yield piperidin-4-ylamine.
Formation of the Intermediate: The 2-fluoropyridine-4-carbonyl chloride is then reacted with piperidin-4-ylamine to form the intermediate 2-[1-(2-Fluoropyridine-4-carbonyl)piperidin-4-yl]amine.
Cyclization to Benzoxazole: The intermediate is then cyclized with o-aminophenol under acidic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-[1-(2-Fluoropyridine-4-carbonyl)piperidin-4-yl]-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluoropyridine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Sodium hydride or other strong bases for deprotonation, followed by nucleophiles like alkyl halides.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated bonds.
Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.
Scientific Research Applications
2-[1-(2-Fluoropyridine-4-carbonyl)piperidin-4-yl]-1,3-benzoxazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-[1-(2-Fluoropyridine-4-carbonyl)piperidin-4-yl]-1,3-benzoxazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluoropyridine moiety can enhance binding affinity and specificity, while the benzoxazole ring can contribute to the overall stability and bioavailability of the compound.
Comparison with Similar Compounds
Similar Compounds
- 2-[1-(2-Chloropyridine-4-carbonyl)piperidin-4-yl]-1,3-benzoxazole
- 2-[1-(2-Bromopyridine-4-carbonyl)piperidin-4-yl]-1,3-benzoxazole
- 2-[1-(2-Methylpyridine-4-carbonyl)piperidin-4-yl]-1,3-benzoxazole
Uniqueness
2-[1-(2-Fluoropyridine-4-carbonyl)piperidin-4-yl]-1,3-benzoxazole is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties, such as electronegativity and reactivity. This can result in enhanced biological activity and stability compared to its analogs with different substituents.
Properties
IUPAC Name |
[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-(2-fluoropyridin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O2/c19-16-11-13(5-8-20-16)18(23)22-9-6-12(7-10-22)17-21-14-3-1-2-4-15(14)24-17/h1-5,8,11-12H,6-7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKSYPQQHKASKAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3O2)C(=O)C4=CC(=NC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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